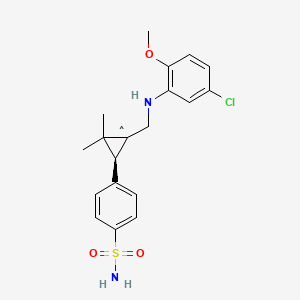

CID 156588611

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

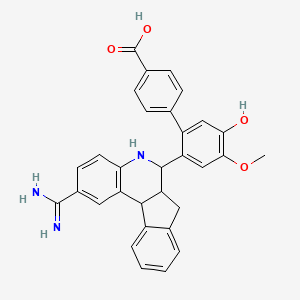

CID 156588611 is a novel and selective positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. This compound has garnered significant attention due to its potential therapeutic applications in treating cognitive deficits associated with central nervous system disorders such as Alzheimer’s disease and schizophrenia .

Métodos De Preparación

The synthesis of CID 156588611 involves the creation of a central cyclopropyl ring with specific stereochemistry. The synthetic route includes the use of aniline derivatives and cyclopropyl intermediates. The reaction conditions typically involve the use of strong electron-withdrawing groups to fine-tune the properties of the compound . Industrial production methods for this compound are not extensively documented, but the compound’s synthesis is optimized for good central nervous system drug-like properties and clinical candidate potential .

Análisis De Reacciones Químicas

CID 156588611 primarily undergoes reactions typical of positive allosteric modulators. It does not activate the alpha-7 nicotinic acetylcholine receptor by itself but amplifies the response induced by endogenous agonists. This modulation preserves spatiotemporal signaling patterns and allows for greater selectivity compared to orthosteric agonists . The compound’s reactions are characterized by its ability to potentiate acetylcholine-evoked currents with minimal effect on receptor desensitization kinetics .

Aplicaciones Científicas De Investigación

CID 156588611 has shown robust procognitive effects in multiple preclinical models. It enhances long-term potentiation of synaptic responses in rat hippocampal slices and improves cognitive performance in tasks involving aged African green monkeys .

Mecanismo De Acción

CID 156588611 exerts its effects by potentiating the acetylcholine-evoked currents at the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in cognitive performance. This compound enhances neurotransmitter release in the medial prefrontal cortex, which is associated with improved cognitive function . The compound’s mechanism involves selective modulation of the receptor without significant desensitization, making it a valuable tool for studying cognitive deficits .

Comparación Con Compuestos Similares

CID 156588611 is compared with other positive allosteric modulators of the alpha-7 nicotinic acetylcholine receptor, such as AVL-32886, NS17387, and Lu AF588018. These compounds also increase channel response to acetylcholine but differ in their effects on receptor desensitization . This compound’s unique stereochemistry around the central cyclopropyl ring allows for fine control over its kinetic properties, distinguishing it from other modulators .

Propiedades

InChI |

InChI=1S/C19H22ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,18,22H,11H2,1-3H3,(H2,21,23,24)/t18-/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNNTHQNKNMNSP-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

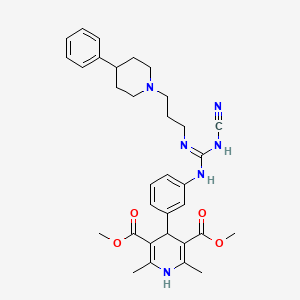

![2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B606224.png)

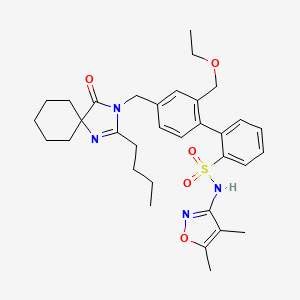

![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid](/img/structure/B606240.png)

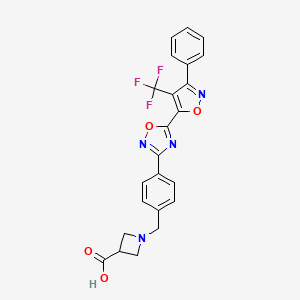

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)

![2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B606244.png)